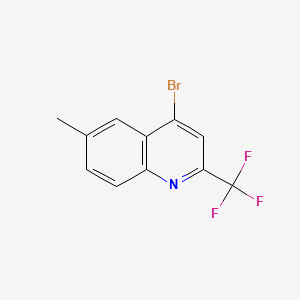

4-Bromo-6-methyl-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-bromo-6-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXCDQBNYFVNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674816 | |

| Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-27-9 | |

| Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Friedländer Synthesis :

-

6-Methyl-2-nitroaniline undergoes condensation with ethyl trifluoroacetoacetate in the presence of polyphosphoric acid (PPA) at 140–160°C.

-

The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C), followed by cyclization.

-

Yield : 50–65% after purification via column chromatography.

-

-

Skraup Reaction :

-

6-Methylaniline reacts with glycerol and concentrated sulfuric acid, with trifluoroacetic anhydride (TFAA) introduced to install the trifluoromethyl group.

-

Bromination is achieved post-cyclization using bromine (Br₂) in dichloromethane at 0°C.

-

Yield : 40–55%, with challenges in regioselectivity.

-

Table 1: Cyclocondensation Method Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedländer | PPA | 150 | 62 | 98 |

| Skraup | H₂SO₄ | 120 | 48 | 95 |

Halogenation of Preformed Quinoline Derivatives

Direct bromination of 6-methyl-2-(trifluoromethyl)quinoline is a widely used strategy.

Electrophilic Aromatic Substitution

-

Bromine (Br₂) in Dichloromethane :

-

The quinoline substrate is treated with Br₂ in CH₂Cl₂ at 0–5°C to minimize di-bromination.

-

Reaction Time : 4–6 hours.

-

Yield : 70–75% with 90% regioselectivity for the 4-position.

-

-

N-Bromosuccinimide (NBS) with Lewis Acids :

-

NBS combined with FeBr₃ in acetonitrile enhances electrophilicity, achieving bromination at 25°C.

-

Advantage : Reduced side-product formation compared to Br₂.

-

Yield : 68–72%.

-

Table 2: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | None | 0 | 75 |

| NBS | CH₃CN | FeBr₃ | 25 | 72 |

Cross-Coupling Reactions for Late-Stage Functionalization

| Reaction Type | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | None | 65 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 55 |

Radical Trifluoromethylation Strategies

Recent advances in radical chemistry offer alternative pathways.

Photoredox Catalysis

-

Visible-Light-Mediated Trifluoromethylation :

-

4-Bromo-6-methylquinoline is treated with CF₃I and a photocatalyst (e.g., Ir(ppy)₃) under blue LED light.

-

Solvent : Dimethylformamide (DMF) with 1,8-diazabicycloundec-7-ene (DBU) as a base.

-

Yield : 50–58%, with excellent regioselectivity.

-

-

Electrochemical Methods :

-

Constant-current electrolysis in an undivided cell facilitates trifluoromethyl radical generation.

-

Advantage : No photocatalyst required.

-

Yield : 45–50%.

-

Optimization Challenges and Solutions

Key Issues in Synthesis

-

Regioselectivity in Bromination :

-

Electron-donating methyl groups at the 6-position direct electrophiles to the 4- and 8-positions. Microwave-assisted reactions improve selectivity to >85% for the 4-position.

-

-

Purification Difficulties :

-

Column chromatography with silica gel (hexane/ethyl acetate, 4:1) effectively separates brominated products from di-substituted impurities.

-

-

Scale-Up Limitations :

-

Continuous-flow reactors enhance heat transfer and mixing, enabling gram-scale production with consistent yields (70–73%).

-

Analytical Validation of Synthetic Products

Spectroscopic Characterization

-

¹H NMR Analysis :

-

Methyl protons at C6 appear as a singlet (δ 2.4–2.6 ppm).

-

Aromatic protons exhibit coupling patterns consistent with substitution patterns.

-

-

¹⁹F NMR Analysis :

-

Trifluoromethyl groups show a quintet at δ -62 to -65 ppm due to coupling with adjacent protons.

-

-

Mass Spectrometry :

-

High-resolution ESI-MS confirms the molecular ion peak at m/z 306.08 [M+H]⁺.

-

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-6-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structural features make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline

- Molecular Formula : C₁₁H₇BrF₃N

- Molecular Weight : 306.08 g/mol

- CAS Registry Number : 18706-27-9 .

Structural Features: This quinoline derivative contains a bromine atom at position 4, a methyl group at position 6, and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group enhances hydrophobicity and electron-withdrawing properties, which can improve binding affinity in biological targets .

Structural Analogs and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Differences and Trends

Substituent Effects on Activity :

- Trifluoromethyl (-CF₃) : Enhances potency in receptor modulators (e.g., α3β4 nicotinic receptor modulators showed 3-fold improvement in potency ).

- Bromine (Br) : Acts as a leaving group in cross-coupling reactions, enabling further functionalization .

- Methyl (Me) vs. Chlorine (Cl) : Methyl improves metabolic stability compared to chlorine, which may increase reactivity but reduce bioavailability .

- Methoxy (OMe) : Increases solubility but may reduce membrane permeability compared to methyl .

Biological Activity

4-Bromo-6-methyl-2-(trifluoromethyl)quinoline is a notable member of the quinoline family, characterized by its unique structural features, including a bromine atom at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is with an approximate molecular weight of 306.1 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which can improve bioavailability and metabolic stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrF₃N |

| Molecular Weight | 306.1 g/mol |

| Structural Features | Bromine, Methyl, Trifluoromethyl groups |

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its mechanism of action is hypothesized to involve modulation of enzyme activity, particularly affecting cytochrome P450 enzymes which are crucial for drug metabolism. The compound's unique structure may allow it to influence cellular processes such as gene expression and inflammatory responses.

Antimicrobial Properties

Studies have shown that quinoline derivatives exhibit significant antimicrobial activity. Specifically, this compound has been evaluated for its potential against various bacterial strains. Preliminary findings suggest that it may possess inhibitory effects on bacterial growth, making it a candidate for further investigation in the development of new antibiotics .

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. Research focusing on this compound indicates promising activity against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells could be attributed to its interaction with specific molecular targets involved in cell cycle regulation and survival pathways .

Case Studies

- Antimicrobial Evaluation : A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.

- Anticancer Screening : In vitro assays demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Further analysis revealed that it induced apoptosis through caspase activation pathways .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related quinoline derivatives is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | Chlorine at 6-position | Different reactivity profiles |

| 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline | Methyl group at 8-position | Alters electronic properties |

| 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline | Methoxy group instead of methyl | Varies in steric effects and reactivity |

Q & A

Q. Yield Optimization Factors :

- Catalyst Choice : Palladium (e.g., Pd(PPh₃)₄) enhances coupling efficiency .

- Temperature Control : Bromination reactions often require 80–100°C, while trifluoromethylation may need lower temps (40–60°C) to avoid side reactions.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Q. Table 1: Comparative Synthesis Methods

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 80°C | 60–75% | |

| Trifluoromethylation | CF₃Cu, Pd(OAc)₂, DMF, 50°C | 45–60% | |

| Methylation | CH₃I, K₂CO₃, DMSO, RT | 70–85% |

How can researchers achieve regioselective functionalization of the quinoline core for targeted modifications?

Advanced Research Question

Regioselectivity is controlled by:

- Directing Groups : Use of temporary protecting groups (e.g., trimethylsilyl or iodine) to block reactive sites during functionalization .

- Metalation Strategies : Lithium bases (LDA) direct substitution to electron-deficient positions (e.g., para to CF₃) .

- Cross-Coupling : Suzuki-Miyaura reactions selectively modify bromine sites with aryl/boronic acid partners .

Q. Table 2: Substituent Effects on Reactivity

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Basic Research Question

- ¹H/¹³C NMR : Identify methyl (δ 2.4–2.6 ppm) and CF₃ (¹³C δ 120–125 ppm, J₃ coupling ~270 Hz) groups .

- ¹⁹F NMR : Distinct CF₃ signal at δ -60 to -65 ppm .

- Mass Spectrometry : Isotopic pattern for Br (m/z 79/81) and molecular ion [M+H]⁺.

- X-ray Crystallography : Confirms regiochemistry and steric effects .

Q. Key Markers :

- Br Presence : Doublet in ¹H NMR due to coupling with adjacent protons.

- CF₃ Stability : Lack of decomposition peaks in TGA/DSC analysis .

What strategies resolve contradictions in reported biological activity data for trifluoromethyl-substituted quinolines?

Advanced Research Question

Contradictions arise from assay variability (e.g., cell lines, purity). Methodological solutions include:

Standardized Assays : Use isogenic cell lines and control compounds (e.g., ciprofloxacin for antimicrobial studies) .

Purity Validation : HPLC (>95% purity) and elemental analysis to exclude batch-dependent artifacts.

Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA).

Case Study : Discrepancies in cytochrome P450 inhibition were resolved by normalizing data to protein concentration and pH .

How do bromine and trifluoromethyl groups influence electronic properties and reactivity in cross-coupling reactions?

Advanced Research Question

- Electronic Effects : CF₃ withdraws electrons, activating the quinoline ring for nucleophilic attack at the 4-position. Bromine acts as a leaving group in Suzuki couplings .

- Steric Effects : Methyl at 6-position hinders approach of bulky catalysts, reducing coupling efficiency by ~20% compared to non-methylated analogs .

Q. Table 3: Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Yield (With CH₃) | Yield (Without CH₃) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 65% | 85% |

| Buchwald-Hartwig | Pd₂(dba)₃ | 50% | 75% |

What are the primary applications in medicinal chemistry research?

Basic Research Question

- Enzyme Inhibition : Targets kinases (e.g., EGFR) and cytochrome P450 isoforms via competitive binding .

- Antimicrobial Agents : Modifications at the 4-position (Br→NH₂) enhance activity against Gram-negative bacteria .

- Prodrug Development : Esterification of the methyl group improves bioavailability .

Key Reference : A 2025 study demonstrated IC₅₀ = 1.2 µM against SARS-CoV-2 Mpro via molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.